molecular formula C12H13FN2O B8370793 1-fluoro-4-methoxy-N,N-dimethylisoquinolin-6-amine

1-fluoro-4-methoxy-N,N-dimethylisoquinolin-6-amine

Cat. No.: B8370793
M. Wt: 220.24 g/mol
InChI Key: GYUPQOFAXZIZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-fluoro-4-methoxy-N,N-dimethylisoquinolin-6-amine is a useful research compound. Its molecular formula is C12H13FN2O and its molecular weight is 220.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13FN2O

Molecular Weight

220.24 g/mol

IUPAC Name

1-fluoro-4-methoxy-N,N-dimethylisoquinolin-6-amine

InChI

InChI=1S/C12H13FN2O/c1-15(2)8-4-5-9-10(6-8)11(16-3)7-14-12(9)13/h4-7H,1-3H3

InChI Key

GYUPQOFAXZIZBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=NC=C2OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-4-methoxy-N,N-dimethylisoquinolin-6-amine (250 mg, 1.056 mmol) in DMSO (5 mL) was added tetramethylammonium fluoride (295 mg, 3.17 mmol) and the solution was heated to 110° C. for 1 h. The reaction was diluted with Ethylacteate and washed with water, and brine. The organic phase was collected, dried over sodium sulfate, and concentrated under vacuum to give the crude product which was purified by silica gel chromatography using 80% DCM/hexanes. The product fractions were collected and the solvent removed under vacuum to give 1-fluoro-4-methoxy-N,N-dimethylisoquinolin-6-amine (130 mg, 56% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.00 (d, J=9.3 Hz, 1H), 7.37 (d, J=1.3 Hz, 1H), 7.28-7.24 (m, 1H), 7.17 (s, 1H), 4.04 (s, 3H), 3.20 (s, 6H); MS m/z 221.0 (M++1).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
295 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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